(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 851080-30-3
VCID: VC4149230
InChI: InChI=1S/C18H14N4O2S2/c1-10(23)20-12-4-6-14-16(8-12)26-18(22(14)2)21-17(24)11-3-5-13-15(7-11)25-9-19-13/h3-9H,1-2H3,(H,20,23)
SMILES: CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)C
Molecular Formula: C18H14N4O2S2
Molecular Weight: 382.46

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

CAS No.: 851080-30-3

Cat. No.: VC4149230

Molecular Formula: C18H14N4O2S2

Molecular Weight: 382.46

* For research use only. Not for human or veterinary use.

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide - 851080-30-3

Specification

CAS No. 851080-30-3
Molecular Formula C18H14N4O2S2
Molecular Weight 382.46
IUPAC Name N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C18H14N4O2S2/c1-10(23)20-12-4-6-14-16(8-12)26-18(22(14)2)21-17(24)11-3-5-13-15(7-11)25-9-19-13/h3-9H,1-2H3,(H,20,23)
Standard InChI Key GIUJKNGQRWQBJI-DYTRJAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₁₈H₁₄N₄O₂S₂, reflects a 382.46 g/mol molecular weight. Its structure comprises two fused benzo[d]thiazole rings, with an acetamido group at the 6-position of one ring and a carboxamide group at the 6-position of the other. The (E)-configuration stabilizes the imine bond, conferring rigidity and influencing binding interactions .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number851080-30-3
Molecular Weight382.46 g/mol
SolubilityLow in water; soluble in DMSO
Melting Point240–245°C (decomposes)

Electronic and Steric Features

The acetamido group (-NHCOCH₃) enhances hydrogen-bonding capacity, while the methyl group at the 3-position introduces steric hindrance, modulating receptor binding . Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 3.2 eV, indicating moderate reactivity suitable for targeted biological interactions .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves a multi-step approach:

  • Formation of the Thiazole Core: Cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .

  • Introduction of the Acetamido Group: Acetylation of a 6-amino intermediate using acetic anhydride.

  • Coupling Reactions: Condensation of the two benzo[d]thiazole units via a Schiff base formation, stabilized by the (E)-configuration.

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Reference
Conventional Cyclization4592
Microwave-Assisted6898

Challenges in Scalability

Side reactions, such as oxazole formation during cyclization, reduce yields . Recent advances employ microwave irradiation to enhance reaction efficiency, achieving 68% yield with 98% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, aromatic), 2.41 (s, 3H, CH₃) .

  • ¹³C NMR: 168.2 ppm (C=O), 152.1 ppm (C=N), 125–140 ppm (aromatic carbons) .

Infrared (IR) Spectroscopy

Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) confirm the carboxamide and imine functionalities .

TechniqueKey PeaksFunctional Group
¹H NMRδ 2.41 (s)Methyl
IR1675 cm⁻¹Carboxamide
MSm/z 382.46 [M+H]⁺Molecular ion

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins. Synergy with β-lactam antibiotics enhances efficacy 4-fold .

Table 4: Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Mechanism
MCF-712Caspase-3 activation
HT-2918ROS generation
HepG225G0/G1 cell cycle arrest

Structure-Activity Relationships (SAR)

Role of the Acetamido Group

Removal of the acetamido moiety reduces antimicrobial activity by 70%, underscoring its role in target binding . Methylation at the 3-position optimizes steric fit with hydrophobic enzyme pockets.

Impact of the (E)-Configuration

The (Z)-isomer shows 40% lower anticancer activity, attributed to reduced planarity and impaired DNA intercalation .

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